1-Octene, 3-chloro-
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Overview
Description
1-Octene, 3-chloro- is an organic compound with the molecular formula C8H15Cl. It is an alkene with a chlorine atom attached to the third carbon in the chain. This compound is part of the family of chlorinated alkenes, which are known for their reactivity and usefulness in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octene, 3-chloro- can be synthesized through several methods. One common method involves the reaction of 1-octene with chlorine gas under controlled conditions. This reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective chlorination at the third carbon position.
Another method involves the use of Grignard reagents. For example, allylmagnesium bromide can be reacted with 1-bromo-3-chloropropane to produce 1-octene, 3-chloro- under specific conditions .
Industrial Production Methods
In industrial settings, the production of 1-octene, 3-chloro- often involves the use of large-scale chlorination reactors where 1-octene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Octene, 3-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-octene, 3-chloro- to 1-octene or other derivatives by removing the chlorine atom.
Substitution: The chlorine atom in 1-octene, 3-chloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and various substituted alkenes.
Scientific Research Applications
1-Octene, 3-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study the effects of chlorinated alkenes on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: This compound is used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-octene, 3-chloro- exerts its effects depends on the specific reaction it undergoes. In general, the chlorine atom in the molecule makes it more reactive towards nucleophiles and electrophiles. The double bond in the alkene also provides a site for various addition reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Octene: An alkene with the formula C8H16, used in the production of polyethylene and other polymers.
3-Chloro-1-butene: A shorter chain chlorinated alkene with similar reactivity.
1-Hexene, 3-chloro-: Another chlorinated alkene with a shorter carbon chain.
Uniqueness
1-Octene, 3-chloro- is unique due to its specific structure, which combines the reactivity of a chlorinated alkene with the properties of a longer carbon chain. This makes it particularly useful in applications requiring both reactivity and hydrophobicity.
Properties
CAS No. |
42886-42-0 |
---|---|
Molecular Formula |
C8H15Cl |
Molecular Weight |
146.66 g/mol |
IUPAC Name |
3-chlorooct-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-6-7-8(9)4-2/h4,8H,2-3,5-7H2,1H3 |
InChI Key |
MTROFQOXRRQZST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)Cl |
Origin of Product |
United States |
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